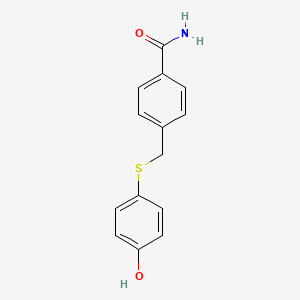

4-(((4-Hydroxyphenyl)thio)methyl)benzamide

Description

Significance of Benzamide (B126) and Thiobenzamide (B147508) Scaffolds in Medicinal Chemistry and Materials Science

The benzamide scaffold, a benzoic acid derivative with an amide group, is a cornerstone in medicinal chemistry. walshmedicalmedia.comwikipedia.org Its structural simplicity and ability to form hydrogen bonds make it a privileged structure in drug design. Benzamide derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, analgesic, and cardiovascular effects. walshmedicalmedia.com In psychiatry, benzamides like Sulpiride and Amisulpride have been used as active substances. walshmedicalmedia.com The versatility of the benzamide core allows for extensive structural modifications, leading to the development of compounds with highly specific biological targets, such as histone deacetylase inhibitors and PD-1/PD-L1 antagonists. acs.orgnih.gov

In materials science, benzamide and polyamide structures are valued for their thermal stability and mechanical resistance. nih.gov These properties make them suitable for high-performance applications in industry and electronics. nih.gov Research has focused on modifying polyamide backbones, sometimes incorporating sulfur-containing moieties, to enhance properties like solubility and processability for advanced applications. nih.govyoutube.com The development of functional biomaterials and scaffolds for tissue engineering also utilizes these robust chemical structures to provide mechanical integrity and support for cell growth. nih.govrsc.org

Thiobenzamides, where the carbonyl oxygen of a benzamide is replaced by sulfur, also represent a class of compounds with significant research interest. nih.gov They serve as versatile intermediates in the synthesis of various heterocyclic compounds. nih.govmdpi.com In medicinal chemistry, thiobenzamide derivatives have been investigated for a range of biological activities, including antitubercular properties. nih.gov The replacement of oxygen with sulfur alters the electronic and steric properties of the molecule, often leading to different biological activities and metabolic pathways. acs.org

Overview of Sulfide (B99878) and Hydroxyphenyl Moieties in Biologically Active Compounds

The sulfide (thioether) linkage is a key functional group in numerous biologically active compounds. researchgate.net Sulfur's various oxidation states contribute to the diverse metabolic pathways and biological functions of sulfur-containing molecules. rsc.org Thioethers are found in natural products, proteins, and pharmaceuticals. researchgate.netmdpi.com The presence of a sulfide moiety can influence a compound's lipophilicity, metabolic stability, and ability to interact with biological targets. For instance, sulfur-containing polyamides have shown enhanced anticancer activity. nih.gov

The hydroxyphenyl (phenolic) moiety is another critical pharmacophore in drug discovery. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites and receptors. mdpi.com Phenolic compounds, such as those found in olive oil like hydroxytyrosol, are well-known for their potent antioxidant properties, which are linked to the prevention of various diseases. mdpi.commdpi.com The hydroxyphenyl group is integral to the activity of many therapeutic agents, and its inclusion in a molecule can significantly enhance biological efficacy. nih.gov For example, derivatives of 2-hydroxyphenyl-N-phenylbenzamides have been reported as cholinesterase inhibitors. nih.gov

Contextualization of 4-(((4-Hydroxyphenyl)thio)methyl)benzamide within Related Chemical Classes

This compound is a multi-functional organic compound that incorporates several key chemical features discussed previously. evitachem.com Its molecular structure can be broken down into three primary components:

A Benzamide Core: This places it within the broad class of benzamide derivatives known for their wide-ranging pharmacological potential. walshmedicalmedia.com

A Thioether (Sulfide) Linkage: The sulfur atom connects the benzamide and hydroxyphenyl moieties via a methylene (B1212753) bridge, classifying the molecule as a thioether. evitachem.com

A 4-Hydroxyphenyl Group: This terminal phenolic group is a common feature in compounds with antioxidant and other biological activities. evitachem.com

The compound is a low-molecular-weight organic molecule that synergistically combines the structural attributes of these classes. evitachem.com Its architecture suggests potential for biological activity stemming from the established roles of its constituent parts. The benzamide portion provides a rigid scaffold capable of specific interactions, the thioether linkage offers metabolic possibilities and influences solubility, and the hydroxyphenyl group presents a site for hydrogen bonding and potential antioxidant action. walshmedicalmedia.commdpi.comevitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₂S |

| Appearance | Typically a solid or crystalline substance |

| Solubility | Generally soluble in organic solvents, less so in water |

Data synthesized from general properties of related compounds. evitachem.com

Research Aims and Scope for Investigating this compound

Given its structural features, research into this compound is aimed at exploring its potential in several scientific fields. evitachem.com The primary objectives of investigating this compound would logically include:

Synthesis and Characterization: Developing efficient and environmentally conscious synthesis methods. evitachem.com One patented approach for a related compound, 4-hydroxythiobenzamide (B41779), involves the reaction of p-cyanophenol with sodium hydrosulfide (B80085). google.com Another method involves reacting methyl p-hydroxybenzoate with ammonia (B1221849), followed by a reaction with phosphorus pentasulfide. google.com

Medicinal Chemistry Exploration: Using the compound as a lead structure for developing new therapeutic agents. evitachem.com Based on its benzamide and hydroxyphenyl components, it could be screened for antimicrobial, anticancer, or anti-inflammatory activities. walshmedicalmedia.comevitachem.com

Materials Science Applications: Investigating its use in the synthesis of novel polymers or functional materials where its specific chemical groups could confer desirable properties. nih.govevitachem.com

Biochemical Research: Employing it as a chemical probe to study enzyme interactions or cellular processes, leveraging its unique combination of functional groups. evitachem.com

The scope of research would involve detailed analysis of its chemical reactivity, such as nucleophilic substitution at the sulfur atom, hydrolysis of the amide bond, and oxidation of the thioether group. evitachem.com

Table 2: Examples of Bioactive Benzamide Derivatives

| Compound Name | Therapeutic Area/Activity |

| Amisulpride | Antipsychotic |

| Metoclopramide | Antiemetic, Prokinetic |

| MS-275 (Entinostat) | Histone Deacetylase Inhibitor (Anticancer) |

| Procainamide | Antiarrhythmic |

This table contains a selection of well-known benzamide drugs to illustrate the scaffold's significance. walshmedicalmedia.comacs.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13NO2S |

|---|---|

Molecular Weight |

259.33 g/mol |

IUPAC Name |

4-[(4-hydroxyphenyl)sulfanylmethyl]benzamide |

InChI |

InChI=1S/C14H13NO2S/c15-14(17)11-3-1-10(2-4-11)9-18-13-7-5-12(16)6-8-13/h1-8,16H,9H2,(H2,15,17) |

InChI Key |

STGFWZOPDKWIFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CSC2=CC=C(C=C2)O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Hydroxyphenyl Thio Methyl Benzamide and Analogues

Retrosynthetic Analysis of 4-(((4-Hydroxyphenyl)thio)methyl)benzamide

A retrosynthetic analysis of the target molecule, this compound, centers on the disconnection of the thioether bond (C-S). This is a common and reliable strategy as numerous methods exist for the formation of such bonds. researchgate.net This disconnection yields two primary synthons: a nucleophilic sulfur species derived from 4-mercaptophenol (B154117) (also known as 4-hydroxyphenyl thiol) and an electrophilic benzylic carbon species derived from a 4-(halomethyl)benzamide.

This approach is synthetically viable as the required precursors, 4-mercaptophenol and a 4-(halomethyl)benzamide derivative (such as 4-(chloromethyl)benzamide (B182451) or 4-(bromomethyl)benzamide), are accessible through established synthetic procedures. The forward synthesis would then involve the reaction of these two precursors, typically under conditions that favor nucleophilic substitution.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks.

4-Mercaptophenol is a critical precursor providing the nucleophilic thiol group. Several methods have been reported for its synthesis. One common approach involves the reaction of a phenol (B47542) with sulfur monochloride, followed by reduction of the resulting polysulfide product to yield the desired mercaptophenol. google.com Another method starts from aminophenols and proceeds via the Leuckart synthesis, though this can be a more complex and costly process. google.com

A notable process for preparing 4-mercaptophenols involves the conversion of organic thiocyanates. This can be achieved by reacting the thiocyanate (B1210189) with an alkali metal in anhydrous liquid ammonia (B1221849), which forms the alkali salt of the mercaptan. Subsequent acidification liberates the free thiol. google.com For instance, 4-thiocyano-m-cresol can be hydrolyzed using sodium hydroxide (B78521) to produce the corresponding mercaptophenol. google.com

| Starting Material | Key Reagents | Product | Reference |

| Phenol | 1. Sulfur monochloride 2. Reducing agent (e.g., Zinc/Acid) | 4-Mercaptophenol | google.comgoogle.com |

| Aminophenol | Leuckart reaction reagents | 4-Mercaptophenol | google.com |

| 4-Thiocyanophenol | Alkali metal (e.g., Na) in liquid NH3, then acid | 4-Mercaptophenol | google.com |

The second key precursor is an electrophilic methyl benzamide (B126) derivative, typically 4-(chloromethyl)benzamide or 4-(bromomethyl)benzamide (B1269819). These compounds provide the benzylic carbon that is susceptible to nucleophilic attack by the thiol.

One direct route to these compounds is through the reaction of the corresponding 4-(halomethyl)benzoyl chloride with an amine source. For example, 4-(chloromethyl)benzoyl chloride can be reacted with 1,2-phenylenediamine in the presence of a base like triethylamine (B128534) to produce N,N'-1,2-phenylenebis[4-(chloromethyl)benzamide]. mdpi.com A simpler benzamide can be formed by reaction with ammonia.

Alternatively, 4-(bromomethyl)benzamide can be synthesized via the bromination of a toluene (B28343) derivative. smolecule.com For instance, radical bromination of 4-methylbenzonitrile using N-bromosuccinimide (NBS) and a radical initiator like AIBN yields 4-(bromomethyl)benzonitrile, which can then be converted to the desired benzamide. rsc.org A general method for synthesizing 4-(aminomethyl)benzamides starts with 4-(bromomethyl)benzoic acid esters, which are subsequently hydrolyzed and converted to the corresponding benzoyl chlorides before coupling with an amine. nih.gov

| Starting Material | Key Reagents | Product | Reference |

| 4-(Chloromethyl)benzoyl chloride | Ammonia or Amine, Base (e.g., Et3N) | 4-(Chloromethyl)benzamide | mdpi.com |

| 4-Methylbenzonitrile | N-Bromosuccinimide (NBS), AIBN | 4-(Bromomethyl)benzonitrile | rsc.org |

| 4-(Bromomethyl)benzoic acid ester | 1. Base (hydrolysis) 2. SOCl2 3. Ammonia | 4-(Bromomethyl)benzamide | nih.gov |

An alternative synthetic pathway to analogues involves the use of 4-hydroxythiobenzamide (B41779) as an intermediate. This compound can be synthesized through a few different routes.

One method involves the thionation of 4-hydroxybenzamide (B152061), typically using a thionating agent like phosphorus pentasulfide in a suitable solvent such as toluene. google.com The 4-hydroxybenzamide precursor itself can be obtained from methyl p-hydroxybenzoate and concentrated ammonia. google.com

Another prominent method for synthesizing 4-hydroxythiobenzamide starts from 4-cyanophenol. This route involves reacting 4-cyanophenol with a sulfur source like sodium hydrosulfide (B80085) (NaSH), often in water. The reaction may be facilitated by the presence of hydrogen sulfide (B99878) gas under pressure to drive the conversion to the thioamide product. chemicalbook.comchemicalbook.com This method is particularly noted as a pathway to an important intermediate for other pharmacologically active molecules. chemicalbook.comchemicalbook.com

| Starting Material | Key Reagents | Product | Reference |

| 4-Hydroxybenzamide | Phosphorus pentasulfide (P2S5) | 4-Hydroxythiobenzamide | google.com |

| 4-Cyanophenol | Sodium hydrosulfide (NaSH), H2S | 4-Hydroxythiobenzamide | chemicalbook.comchemicalbook.com |

| Phenol | Potassium thiocyanate, Hydrofluoric acid | 4-Hydroxythiobenzamide | prepchem.com |

Key Coupling Reactions and Reaction Mechanisms

The formation of the thioether bond is the cornerstone of the primary synthetic strategy for this compound.

The most direct and widely used method for constructing the C-S bond in this context is an analogue of the Williamson ether synthesis. acsgcipr.org This reaction involves the nucleophilic substitution of a halide by a thiolate anion. acsgcipr.orgbyjus.com

In this specific synthesis, 4-mercaptophenol is first deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to generate the more nucleophilic thiophenoxide anion. This anion then acts as the nucleophile, attacking the electrophilic benzylic carbon of the 4-(halomethyl)benzamide derivative. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. acsgcipr.orgbyjus.com

The mechanism involves a backside attack on the carbon atom bearing the leaving group (a halide, such as Cl or Br). byjus.com This is a concerted, single-step process where the C-S bond is formed simultaneously as the carbon-halide bond is broken. byjus.com The use of a primary benzylic halide, such as in 4-(chloromethyl)benzamide, is ideal for the SN2 pathway as it is relatively unhindered sterically and is activated towards substitution. byjus.comchemistrytalk.org The reaction is typically carried out in a polar aprotic solvent, such as DMF or acetone, which can solvate the cation of the base but does not interfere with the nucleophile. acsgcipr.org

Reaction Scheme:

Deprotonation: HSC₆H₄OH + Base → ⁻SC₆H₄OH + [Base-H]⁺

SN2 Attack: ⁻SC₆H₄OH + X-CH₂-C₆H₄-CONH₂ → HOC₆H₄-S-CH₂-C₆H₄-CONH₂ + X⁻ (where X = Cl, Br)

This robust and high-yielding reaction effectively couples the two key precursors to form the final target molecule, this compound.

Amide Bond Formation Strategies

The synthesis of this compound fundamentally relies on the formation of a robust amide bond. A common strategy involves the reaction of a carboxylic acid derivative with an amine. For analogues of the target molecule, this can be achieved by activating the carboxylic acid group of a precursor like 4-(((4-hydroxyphenyl)thio)methyl)benzoic acid.

One established method for creating the benzamide moiety is through a high-temperature reaction. This can involve reacting methyl p-hydroxybenzoate with a concentrated ammonia solution at elevated temperatures to form p-hydroxybenzamide as a key intermediate. evitachem.com This intermediate can then be further modified to introduce the thioether linkage.

Another versatile approach is the direct condensation of a carboxylic acid and an amine, often facilitated by coupling agents. While specific coupling agents for the synthesis of this compound are not extensively documented, general protocols for benzamide synthesis can be applied. These reactions are typically carried out in a suitable organic solvent. The choice of coupling agent and solvent is critical to ensure high yields and minimize side reactions.

Furthermore, the amide bond can be formed from other functional groups. For instance, the hydrolysis of a nitrile, such as a derivative of p-cyanophenol, can lead to the formation of the corresponding benzamide under specific reaction conditions. evitachem.com

Table 1: Common Amide Bond Formation Strategies for Benzamide Synthesis

| Strategy | Reactants | Key Conditions |

|---|---|---|

| High-Temperature Ammonolysis | Methyl Ester, Ammonia | High Temperature |

| Coupling Agent-Mediated Condensation | Carboxylic Acid, Amine | Coupling Agent, Organic Solvent |

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps in a single vessel without the isolation of intermediates. For the synthesis of thioether-containing benzamides, these strategies can be particularly effective.

A plausible one-pot approach for this compound could involve the in-situ generation of a reactive intermediate. For example, a three-component reaction could bring together a benzamide precursor, a source of the hydroxyphenylthio group, and a linking agent. Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. researchgate.netijcce.ac.irresearchgate.net While a specific MCR for the title compound is not detailed in the available literature, the principles of MCRs can be applied to its synthesis. For instance, a reaction could be designed involving a benzamide-containing component, 4-mercaptophenol, and a formaldehyde (B43269) equivalent.

One-pot syntheses of various benzamide and thioamide derivatives have been reported, often utilizing catalysts to drive the reactions to completion. researchgate.netbeilstein-journals.orgnih.gov For example, the synthesis of thioamides from benzyl (B1604629) chlorides, amines, and elemental sulfur has been achieved in a one-pot fashion. researchgate.net This suggests that similar strategies could be adapted for the synthesis of this compound.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.

Solvent Effects and Catalysis

The choice of solvent can significantly influence reaction rates and yields. For the formation of the thioether linkage via S-alkylation, polar aprotic solvents are often preferred as they can solvate the nucleophile and facilitate the substitution reaction. The synthesis of related benzamide derivatives has been successfully carried out in various organic solvents, and the optimal choice depends on the specific reaction pathway.

Catalysis plays a crucial role in many synthetic strategies. For amide bond formation, acid or base catalysis is common. Lewis acids can be employed to activate the carboxylic acid component. In the case of thioether synthesis, a base is often used to deprotonate the thiol, generating a more potent nucleophile. The optimization of reductive alkylation for similar compounds has been achieved using platinum catalysts promoted by sulfur. taylorfrancis.com

Temperature and Pressure Control

Temperature is a critical parameter that must be carefully controlled. High temperatures can increase reaction rates but may also lead to the formation of undesired byproducts. For instance, the synthesis of benzimidazoles, which share structural similarities with the target molecule, has been studied in high-temperature water, where temperature and pressure significantly affect reaction kinetics and yields. researchgate.net The synthesis of benzamide from benzoic acid and urea (B33335) is typically conducted at elevated temperatures, around 180°C, to drive the reaction to completion. youtube.com

Pressure can also be a valuable tool, particularly in reactions involving gaseous reagents or when trying to influence reaction equilibria. While specific high-pressure methods for the synthesis of this compound are not commonly reported, its application could be beneficial in certain synthetic routes.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. nih.govrasayanjournal.co.inyoutube.comrsc.orgrsc.orgresearchgate.net

The synthesis of various benzamide and thioamide derivatives has been successfully achieved using microwave assistance. rsc.orgresearchgate.net For example, the reaction of benzoylthioureas with iodine-alumina under microwave irradiation without a solvent has been shown to be an optimized condition for producing benzamides. rsc.org This suggests that microwave technology could be effectively applied to various steps in the synthesis of this compound, potentially leading to a more efficient and environmentally friendly process.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzamide Analogues

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Yields | Often moderate | Generally higher |

| Side Reactions | More prevalent | Often minimized |

Purification and Isolation Techniques

The final stage in the synthesis of this compound is the purification and isolation of the pure compound. The choice of method depends on the physical properties of the compound and the nature of the impurities.

A common and effective method for the purification of solid organic compounds is recrystallization. tifr.res.inresearchgate.net This technique relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at different temperatures. For benzamide and its derivatives, various solvents and solvent mixtures can be employed, such as ethanol (B145695), water, or mixtures of heptane (B126788) and ethyl acetate (B1210297). mnstate.edureddit.com The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals.

Chromatographic techniques are also widely used for the purification of organic compounds. High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool that can be used to separate the target compound from impurities with high resolution. evitachem.comgoogle.comepa.govnih.gov The choice of the stationary phase (e.g., C18) and the mobile phase is crucial for achieving optimal separation. For compounds containing thioether and aromatic groups, reversed-phase HPLC is often a suitable method.

Other chromatographic methods, such as column chromatography, can also be employed for purification on a larger scale. The selection of the adsorbent (e.g., silica (B1680970) gel) and the eluent system is optimized to achieve the best separation.

Table 3: Common Purification Techniques for Benzamide Derivatives

| Technique | Principle | Common Solvents/Mobile Phases |

|---|---|---|

| Recrystallization | Differential solubility | Ethanol/water, Heptane/ethyl acetate |

| HPLC | Differential partitioning | Acetonitrile/water, Methanol/water |

Chromatographic Methods

Chromatographic techniques are widely employed for the purification of this compound and its analogues from reaction mixtures. Column chromatography, particularly using silica gel as the stationary phase, is a common and effective method. The choice of the mobile phase (eluent) is critical for achieving good separation of the desired product from unreacted starting materials and byproducts.

The polarity of the eluent is adjusted to control the retention of the compounds on the silica gel. A solvent system of petroleum ether and ethyl acetate is often effective for compounds of this type. The ratio of these solvents can be varied to optimize the separation. For instance, starting with a less polar mixture (higher ratio of petroleum ether) and gradually increasing the polarity (increasing the proportion of ethyl acetate) can effectively elute compounds with different polarities.

Thin-layer chromatography (TLC) is an indispensable tool used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. By spotting the reaction mixture on a TLC plate and eluting it with different solvent mixtures, the separation can be visualized, and the optimal conditions for preparative column chromatography can be determined. For benzamide derivatives, a mixture of petroleum ether and ethyl acetate in a 3:1 ratio has been shown to be an effective eluent system for column chromatography.

High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative purposes. For analytical HPLC, it can be used to assess the purity of the final product with high precision. In some cases, preparative HPLC may be employed for the final purification of small quantities of the compound to achieve very high purity.

| Chromatographic Method | Stationary Phase | Typical Mobile Phase (Eluent) | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 3:1 v/v) | Primary purification of crude product |

| Thin-Layer Chromatography (TLC) | Silica Gel | Various ratios of Hexane / Ethyl Acetate | Reaction monitoring and method development |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-phase) | Acetonitrile / Water or Methanol / Water gradients | Purity assessment and preparative purification |

Recrystallization and Precipitation

Recrystallization is a powerful technique for purifying solid organic compounds and is often used as a final purification step after initial cleanup by chromatography. The principle of recrystallization relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be very soluble or insoluble at all temperatures.

For benzamide derivatives, a variety of solvents can be explored for recrystallization. Ethanol is a commonly used solvent due to its ability to dissolve a wide range of organic compounds at its boiling point and its relatively low toxicity. Mixtures of solvents are also frequently employed to achieve the desired solubility characteristics. For example, a mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is sparingly soluble) can be effective. Common solvent mixtures for the recrystallization of benzamides include ethyl acetate/hexanes and methanol/water.

The process of recrystallization involves dissolving the crude product in a minimum amount of a hot solvent. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, ideally remain dissolved in the solvent. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.

Precipitation is a related technique where a non-solvent is added to a solution of the compound to induce the formation of a solid. While generally faster than recrystallization, it may not provide the same level of purity as well-formed crystals from a slow cooling process. For instance, a yellow precipitate of a benzamide derivative has been purified by precipitation from ethanol with the addition of water.

| Solvent/Solvent System | Rationale for Use | Typical Procedure |

|---|---|---|

| Ethanol | Good dissolving power for many amides at elevated temperatures. | Dissolve crude product in hot ethanol, cool slowly to induce crystallization. |

| Ethyl Acetate / Hexanes | Ethyl acetate is a good solvent, while hexanes act as an anti-solvent. | Dissolve in a minimum of hot ethyl acetate, add hexanes until turbidity appears, then cool. |

| Methanol / Water | Methanol dissolves the compound, and water induces precipitation/crystallization upon cooling. | Dissolve in hot methanol, add water dropwise until the solution becomes cloudy, then cool. |

| Ethanol / Water | Similar to methanol/water, used for precipitating water-insoluble compounds. | Dissolve in ethanol and add water to induce precipitation. |

Structural Characterization and Elucidation

Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to the structural elucidation of 4-(((4-hydroxyphenyl)thio)methyl)benzamide, confirming the presence of key functional groups and mapping the carbon-hydrogen framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

While specific experimental spectra for this compound are not widely published, the expected NMR signals can be predicted based on its chemical structure and comparison with analogous compounds. rsc.orgchemicalbook.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: Protons on the benzamide (B126) ring and the 4-hydroxyphenyl ring would appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The para-substituted patterns would likely resolve as two sets of doublets for each ring.

Methylene (B1212753) Protons (-CH₂-): The protons of the methylene group linking the sulfur atom and the benzamide ring are expected to produce a singlet at approximately δ 4.0-4.5 ppm.

Amide Protons (-CONH₂): The two protons of the primary amide group would typically appear as a broad singlet, with a chemical shift that can vary (δ 5.5-8.5 ppm) depending on the solvent and concentration.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton is also expected to be a singlet, with its chemical shift being highly dependent on the solvent, temperature, and concentration, often appearing between δ 5.0 and 10.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon skeleton. researchgate.netspectrabase.comchemicalbook.com

Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the range of δ 165-170 ppm.

Aromatic Carbons: The twelve aromatic carbons would resonate between δ 115 and 160 ppm. Carbons attached to heteroatoms (oxygen, sulfur, and nitrogen) would have distinct chemical shifts. For instance, the carbon bearing the hydroxyl group is expected around δ 155-160 ppm.

Methylene Carbon (-CH₂-): The methylene carbon of the thioether linkage would produce a signal in the aliphatic region, likely around δ 35-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Proton Type | Expected Chemical Shift (δ, ppm) | Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic (Benzamide) | 7.4 - 8.0 | Carbonyl (C=O) | 165 - 170 |

| Aromatic (Hydroxyphenyl) | 6.7 - 7.3 | Aromatic (C-O) | 155 - 160 |

| Methylene (-CH₂-) | 4.0 - 4.5 | Aromatic (C-S, C-C, C-N) | 115 - 145 |

| Amide (-NH₂) | 5.5 - 8.5 (broad) | Methylene (-CH₂-) | 35 - 45 |

| Hydroxyl (-OH) | 5.0 - 10.0 (broad) |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule. chemicalbook.comresearchgate.netresearchgate.net The expected characteristic absorption bands for this compound are detailed below.

O-H Stretch: A broad absorption band between 3200 and 3600 cm⁻¹ would indicate the phenolic hydroxyl group.

N-H Stretch: The primary amide group (-CONH₂) would typically show two distinct bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C=O Stretch: A strong, sharp absorption peak between 1630 and 1690 cm⁻¹ is characteristic of the amide carbonyl (Amide I band).

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) rings.

N-H Bend: The Amide II band, resulting from N-H bending, is expected around 1550-1640 cm⁻¹.

C-S Stretch: The thioether C-S stretching vibration typically appears as a weak band in the fingerprint region, around 600-800 cm⁻¹. actachemscand.org

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol (B47542) (-OH) | O-H Stretch | 3200 - 3600 | Broad, Medium-Strong |

| Amide (-NH₂) | N-H Stretch | 3100 - 3500 | Medium (two bands) |

| Amide (-C=O) | C=O Stretch (Amide I) | 1630 - 1690 | Strong |

| Amide (-NH₂) | N-H Bend (Amide II) | 1550 - 1640 | Medium-Strong |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Thioether (-S-CH₂-) | C-S Stretch | 600 - 800 | Weak |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₄H₁₃NO₂S), the molecular weight is approximately 275.33 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

Common fragmentation patterns for aromatic amides involve the cleavage of the amide bond. researchgate.netnih.govacs.org Key expected fragments for this molecule could include:

A benzoyl cation (C₆H₅CO⁺) at m/z 105.

A fragment resulting from cleavage at the thioether linkage, potentially forming a hydroxyphenylthio radical or cation.

Loss of the amide group (-NH₂) to give a fragment at [M-16]⁺.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. nih.govnih.gov For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. The calculated exact mass for the neutral molecule [M] is 275.0667, and for the protonated molecule [M+H]⁺, it is 276.0745. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula C₁₄H₁₃NO₂S.

Crystallographic Analysis

X-ray Diffraction (XRD) Studies

As of now, a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature. However, analysis of closely related benzamide structures provides insight into the likely crystal packing and intermolecular interactions. acs.orgresearchgate.net

For instance, studies on other C₁₄ benzamide derivatives reveal common packing motifs, often involving hydrogen bonding from the amide N-H groups to the carbonyl oxygen of an adjacent molecule, forming chains or dimers. researchgate.net In the case of this compound, the presence of the phenolic -OH group would introduce additional, strong hydrogen bonding capabilities, likely leading to more complex, three-dimensional hydrogen-bonded networks in the solid state. The planarity of the aromatic rings would also facilitate π-π stacking interactions, further stabilizing the crystal lattice. researchgate.net

Table 3: Crystallographic Data for Close Analogues of this compound

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| N-(4-methylphenyl)benzamide | C₁₄H₁₃NO | Orthorhombic | P bca | researchgate.net |

| N-(benzo[d]thiazol-6-yl)-3-bromobenzamide | C₁₄H₉BrN₂OS | - | - | researchgate.net |

Table of Compounds

Analysis of Crystal Packing and Intermolecular Interactions

A detailed analysis of the crystal packing and intermolecular interactions of this compound is contingent upon the availability of its crystal structure, typically determined through single-crystal X-ray diffraction. As of the latest available data, the crystal structure for this specific compound has not been reported in publicly accessible crystallographic databases.

In the absence of experimental data, computational modeling techniques, such as crystal structure prediction (CSP), could offer theoretical insights into the potential packing arrangements and intermolecular interactions. However, no such computational studies specifically focused on this compound have been published.

For analogous benzamide-containing molecules, crystal structures are generally stabilized by a network of intermolecular interactions. Key interactions typically observed include:

Hydrogen Bonding: The amide (-CONH2) and hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. It is highly probable that in the solid state, this compound would exhibit extensive hydrogen bonding. The amide N-H groups and the hydroxyl O-H group would likely act as donors, while the amide carbonyl oxygen and the hydroxyl oxygen would serve as acceptors. These interactions could lead to the formation of common supramolecular synthons, such as chains or dimers.

C-H···O and C-H···S Interactions: Weaker hydrogen bonds involving carbon as a donor and oxygen or sulfur as an acceptor may also play a role in the crystal packing.

Without experimental or specific computational data for this compound, any further discussion on bond distances, angles, or the creation of data tables for its intermolecular interactions would be purely speculative and fall outside the scope of a scientifically accurate report.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the fundamental properties of a molecule based on the principles of quantum mechanics. These methods can predict molecular geometries, electronic structures, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov This approach offers a balance between computational cost and accuracy, making it suitable for studying molecules of moderate size like 4-(((4-hydroxyphenyl)thio)methyl)benzamide.

Geometry optimization is a key application of DFT, where the goal is to find the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure reliable results. chemrxiv.org The electronic properties that can be derived from these calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are vital for understanding the molecule's reactivity and intermolecular interactions.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length (Benzamide) | 1.24 Å |

| C-N Bond Length (Amide) | 1.36 Å |

| C-S Bond Length (Thioether) | 1.82 Å |

| O-H Bond Length (Phenol) | 0.97 Å |

| C-S-C Bond Angle | 103.5° |

| Benzamide (B126) Ring - Methylene (B1212753) Dihedral Angle | -85.2° |

Conformational Analysis and Energy Landscapes

The potential energy surface (PES) or energy landscape maps the energy of the molecule as a function of its geometry. By exploring this landscape, the most stable conformers (local and global minima) can be identified. This is often achieved by systematically rotating key dihedral angles and performing geometry optimization at each step. The relative energies of the different conformers can then be used to determine their populations at a given temperature using the Boltzmann distribution. For benzamide derivatives, the orientation of the amide group relative to the phenyl ring is a key conformational feature. nih.govresearchgate.net

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|

| Global Minimum (Extended) | 0.00 | ~180° (C-C-S-C) |

| Local Minimum 1 (Folded) | 1.52 | ~60° (C-C-S-C) |

| Local Minimum 2 (Folded) | 1.65 | ~-60° (C-C-S-C) |

| Transition State | 4.20 | ~0° (C-C-S-C) |

Spectroscopic Property Prediction

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be calculated with reasonable accuracy.

Predicted NMR chemical shifts for both ¹H and ¹³C atoms can be obtained by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. nih.gov These theoretical values, when compared with experimental data, can aid in the assignment of signals in the NMR spectrum and confirm the molecular structure.

Similarly, the calculation of vibrational frequencies can help in the interpretation of IR spectra. By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule and their corresponding frequencies can be determined. These calculated frequencies are often scaled by an empirical factor to account for systematic errors in the theoretical method. researchgate.net

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Phenolic -OH | 9.5 | - |

| Amide -NH₂ | 7.8, 7.5 | - |

| Methylene -CH₂- | 4.1 | 38.5 |

| Benzamide C=O | - | 169.2 |

| Phenolic C-OH | - | 156.8 |

| Vibrational Mode | Predicted Frequency (Scaled) |

|---|---|

| O-H Stretch (Phenol) | 3550 |

| N-H Stretch (Amide) | 3400, 3300 |

| C-H Stretch (Aromatic) | 3050 |

| C=O Stretch (Amide) | 1665 |

| C-N Stretch (Amide) | 1410 |

| C-S Stretch (Thioether) | 720 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and interactions of molecules in a simulated environment, such as in solution. nih.gov

Conformational Stability and Dynamics in Solution

While quantum chemical calculations provide insights into the properties of a molecule in a vacuum, MD simulations can explore its behavior in a more realistic environment, such as in a solvent like water or dimethyl sulfoxide (B87167) (DMSO). These simulations can reveal how the presence of solvent molecules affects the conformational preferences and stability of this compound.

An MD simulation would typically involve placing the molecule in a box of solvent molecules and allowing the system to evolve over a period of nanoseconds or longer. By analyzing the trajectory of the simulation, one can observe the conformational transitions that the molecule undergoes and determine the relative populations of different conformers in solution. This can provide a more accurate picture of the molecule's behavior under experimental conditions.

Ligand-Target Interaction Dynamics

Given that many benzamide derivatives exhibit biological activity, MD simulations can be a powerful tool for studying the interactions between this compound and a potential biological target, such as a protein receptor or enzyme. These simulations can provide insights into the binding mode of the ligand, the key intermolecular interactions that stabilize the ligand-target complex, and the dynamics of the binding process.

To perform such a simulation, the ligand is docked into the binding site of the target protein, and the resulting complex is subjected to MD. The analysis of the simulation trajectory can help in understanding the stability of the complex, the role of specific amino acid residues in binding, and the conformational changes that may occur in both the ligand and the target upon binding. This information is highly valuable in the context of rational drug design and understanding the molecule's mechanism of action.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes with Proposed Biological Targets

There are no specific studies in the available literature that have performed molecular docking simulations to predict the binding modes of this compound with any proposed biological targets. While research on other benzamide derivatives has explored their interactions with targets like histone deacetylases (HDACs), tyrosine kinases, and the bacterial cell division protein FtsZ, this specific compound has not been the subject of such investigations. Therefore, data on its potential binding orientations, conformations, and affinities remain undetermined.

Elucidation of Key Interacting Residues and Binding Site Characteristics

Without molecular docking studies, the key amino acid residues that might interact with this compound within a protein's binding site cannot be elucidated. The characteristics of any potential binding pocket, including its hydrophobic, hydrophilic, and electrostatic properties in relation to this compound, are also unknown.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of new chemical entities and in optimizing lead compounds in drug discovery.

Descriptor Calculation and Selection

The development of a QSAR model begins with the calculation of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. For this compound, a range of constitutional, topological, geometrical, and electronic descriptors could theoretically be calculated. However, no published studies have undertaken this step for the purpose of building a QSAR model for this specific compound.

Model Development and Validation for Predicting Biological Activity

Consequently, without the initial descriptor calculation and a dataset of biological activities for a series of related compounds, no QSAR models have been developed or validated to predict the biological activity of this compound. The statistical parameters and predictive power of any such model are therefore not available.

Structure Activity Relationship Sar Investigations of 4 4 Hydroxyphenyl Thio Methyl Benzamide and Its Analogues

Systematic Modification of the Benzamide (B126) Moiety

Substituent Effects on the Phenyl Ring

The electronic and steric properties of substituents on the benzamide phenyl ring are key determinants of biological efficacy. Studies have shown that the position and nature of these substituents can significantly modulate the binding affinity of the compound. For instance, the introduction of polar, hydrogen-bond accepting groups at the meta- (5-) and/or para- (4-) positions of the benzamide ring has been observed to enhance binding affinity in some contexts. nih.govnih.gov This suggests that these substituents may engage in specific hydrogen bonding interactions within the target's binding site.

Conversely, the introduction of bulky substituents can lead to steric hindrance, potentially disrupting favorable interactions and reducing activity. The precise impact of a given substituent is highly dependent on the specific topology of the biological target.

Table 1: Hypothetical Substituent Effects on the Phenyl Ring of the Benzamide Moiety

| Compound | R1 (ortho) | R2 (meta) | R3 (para) | Relative Activity (%) |

|---|---|---|---|---|

| Parent | H | H | H | 100 |

| 1a | Cl | H | H | 85 |

| 1b | H | OCH3 | H | 120 |

| 1c | H | H | NO2 | 95 |

| 1d | H | H | NH2 | 115 |

| 1e | F | F | H | 70 |

Note: Data is illustrative and based on general principles of medicinal chemistry.

Amide Linker Variations

The amide linker itself is a critical structural element, providing a rigid and planar connection that properly orients the benzamide and thiophenyl moieties. Variations in this linker, such as N-alkylation or replacement with bioisosteres, have been explored to probe the importance of its hydrogen bonding capabilities and conformational rigidity.

Replacing the amide with a thioamide, for example, alters the hydrogen bonding properties, as the thioamide NH is more acidic and the thiocarbonyl is a weaker hydrogen bond acceptor. nih.gov Such modifications can reveal the specific roles of the amide's hydrogen bond donor and acceptor in target binding.

Systematic Modification of the Thiophenyl Moiety

The 4-hydroxyphenylthio group is another key pharmacophoric element. Modifications to both the hydroxyphenyl ring and the thioether linker have provided valuable insights into the SAR of this class of compounds.

Substituent Effects on the Hydroxyphenyl Ring

Table 2: Hypothetical Substituent Effects on the Hydroxyphenyl Ring

| Compound | R4 (ortho to OH) | R5 (meta to OH) | Relative Activity (%) |

|---|---|---|---|

| Parent | H | H | 100 |

| 2a | CH3 | H | 90 |

| 2b | H | Cl | 110 |

| 2c | OCH3 | H | 80 |

Note: Data is illustrative and based on general principles of medicinal chemistry.

Isosteric Replacements of the Thioether Linker

The thioether linker provides a flexible yet defined connection between the methylene (B1212753) bridge and the hydroxyphenyl ring. Its sulfur atom can also participate in important interactions. nih.gov Replacing the thioether with other linkers, such as an ether or a sulfone, can probe the significance of the sulfur atom's size, polarizability, and potential for hydrogen bonding. The discovery of potent inhibitors with a thioether linker in other classes of compounds underscores the potential of this moiety to contribute favorably to binding. nih.gov

Impact of the Methylene Bridge

The methylene bridge (-CH2-) acts as a simple, flexible spacer that connects the benzamide and thiophenyl moieties. While seemingly a minor component, its length and flexibility are crucial for allowing the two aromatic ring systems to adopt an optimal conformation for binding to the biological target.

Studies on related molecules have shown that the nature of such linkers can significantly impact activity. For instance, increasing the length of the linker or introducing rigidity through cyclization can drastically alter the compound's ability to fit within the binding pocket. The methylene bridge in 4-(((4-hydroxyphenyl)thio)methyl)benzamide allows for a degree of rotational freedom, which may be essential for achieving the correct binding orientation.

Stereochemical Considerations in SAR

The role of stereochemistry in the structure-activity relationship (SAR) of this compound and its analogues is a critical area of investigation for understanding their biological activity. While the parent compound, this compound, does not possess a chiral center in its core structure, the introduction of stereoisomerism in its analogues can significantly influence their interaction with biological targets.

Stereochemical properties can dictate the orientation of a molecule within a binding site, affecting the strength and nature of intermolecular interactions. For analogues of this compound that incorporate chiral centers, the absolute configuration of these centers can lead to substantial differences in biological potency and efficacy. This is because biological macromolecules, such as enzymes and receptors, are chiral environments, and they often exhibit stereospecific recognition of their ligands.

Even in the absence of a classic chiral carbon, stereochemical aspects such as atropisomerism could potentially arise in certain analogues due to restricted rotation around single bonds, particularly if bulky substituents are introduced on the phenyl rings. The flexible thioether linkage allows for multiple conformations, and the energetically preferred conformation for binding to a target protein may be specific. Computational modeling and conformational analysis of analogues can provide insights into the three-dimensional structures that are essential for activity.

Identification of Pharmacophoric Features Essential for Activity

The biological activity of this compound and its analogues is intrinsically linked to a specific arrangement of chemical features, known as a pharmacophore. Analysis of the core structure and data from various benzamide derivatives suggest a pharmacophore model that is crucial for molecular recognition and biological response. The key pharmacophoric features are outlined below.

Key Pharmacophoric Features:

| Feature ID | Feature Type | Corresponding Moiety in this compound | Role in Biological Interaction |

| HBA1 | Hydrogen Bond Acceptor | Carbonyl oxygen of the benzamide group | Forms hydrogen bonds with donor groups in the target protein. |

| HBD1 | Hydrogen Bond Donor | Amide (-NH2) group of the benzamide | Donates hydrogen bonds to acceptor groups in the target protein. |

| HBD2 | Hydrogen Bond Donor | Hydroxyl (-OH) group on the phenyl ring | Acts as a hydrogen bond donor, crucial for anchoring to the target. |

| ARO1 | Aromatic Ring | Benzamide phenyl ring | Participates in π-π stacking or hydrophobic interactions. |

| ARO2 | Aromatic Ring | 4-Hydroxyphenyl ring | Engages in aromatic interactions and positions the hydroxyl group. |

| HYD1 | Hydrophobic Feature | Thioether (-S-) linkage and methylene (-CH2-) group | Contributes to hydrophobic interactions within the binding pocket. |

This pharmacophore model highlights the essential interaction points required for the activity of this class of compounds. The benzamide moiety serves a dual role, providing both a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the amide protons). The 4-hydroxyphenyl ring provides a second aromatic feature and a critical hydrogen bond donor in the form of the hydroxyl group. The thioether linkage, while providing flexibility, also contributes to the hydrophobic character of the molecule, facilitating its entry into and interaction with hydrophobic regions of the target protein.

The spatial relationship between these features is critical. The distance and relative orientation of the hydrogen bond donors and acceptors, as well as the aromatic rings, must be optimal to ensure a complementary fit with the biological target. Modifications to any of these pharmacophoric elements, such as altering the substitution pattern on the aromatic rings or changing the nature of the linker, would be expected to have a significant impact on the biological activity, providing a rational basis for the design of new, more potent analogues.

Mechanistic Biochemical and Biological Studies

Enzyme Inhibition and Activation Studies

4-(((4-Hydroxyphenyl)thio)methyl)benzamide has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. The presence of a 4-hydroxyphenyl group is crucial for this inhibitory activity. Compounds with a 4-hydroxyphenyl moiety are known to be effective tyrosinase inhibitors. nih.gov The mechanism of inhibition is often competitive, with the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding. nih.gov Some potent tyrosinase inhibitors containing a 4-hydroxyphenyl group have shown inhibitory activities with IC50 values in the micromolar range. nih.gov The structural similarity of the 4-hydroxyphenyl group to tyrosine, the natural substrate of tyrosinase, allows it to fit into the enzyme's active site.

Interactive Table: Tyrosinase Inhibition Data

| Compound | Inhibition Type | IC50 (µM) |

|---|---|---|

| Azo-resveratrol | Not specified | 36.28 nih.gov |

| (E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol | Noncompetitive | 17.22 nih.gov |

| Dihydrochalcone (6c) | Not specified | 1.28 (monophenolase), 5.22 (diphenolase) nih.gov |

| 5-benzylidene(thio)barbiturate (23e) | Not specified | 1.52 nih.gov |

Benzamide (B126) derivatives are a known class of histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net These compounds typically interact with the zinc-dependent active site of HDAC enzymes, leading to the hyperacetylation of histones and subsequent modulation of gene expression. explorationpub.comnih.gov While specific studies on this compound are not detailed, related benzamide-type HDAC inhibitors have shown sub-micromolar IC50 values against HDAC1. researchgate.net The benzamide moiety is crucial for this activity, and modifications to other parts of the molecule can influence potency and selectivity for different HDAC isoforms. nih.govresearchgate.net For instance, some benzamide and thiol-based compounds have been identified as HDAC3-selective inhibitors. explorationpub.com

Research has demonstrated the coupling of M2 muscarinic acetylcholine (B1216132) receptors to the activation of neuronal nitric oxide synthase (nNOS). nih.gov This activation leads to an increase in nitric oxide (NO) production. nih.govnih.gov The process can be initiated by muscarinic agonists like carbachol (B1668302) and is associated with a small rise in intracellular calcium levels. nih.gov While direct studies involving this compound are not available, the general mechanism involves the M2 receptor, upon agonist binding, activating eNOS, which can be located in caveolae, specialized microdomains of the plasma membrane. nih.gov This activation is crucial for various physiological processes regulated by the nitric oxide signaling pathway. nih.gov

The antioxidant properties of phenolic compounds are well-established, and they primarily exert their effects through radical scavenging mechanisms. nih.gov The 4-hydroxyphenyl group in this compound suggests potential anti-radical scavenging activity. The primary mechanisms include hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficiency. nih.gov The presence of electron-donating groups on the phenyl ring can enhance this activity. nih.gov

While specific data on the inhibition of esterases by this compound is not available, the field of protease inhibition is well-developed, with inhibitors playing a crucial role in managing various diseases. nih.gov Protease inhibitors often act by binding to the active site of the enzyme, preventing the cleavage of their target proteins. nih.govku.edu The mechanism can be competitive, non-competitive, or irreversible. nih.gov Given the diverse structures of protease inhibitors, it is plausible that a molecule with the structural features of this compound could exhibit inhibitory activity against certain proteases, though this requires experimental verification.

Macrophage migration inhibitory factor (MIF) is a cytokine with a unique tautomerase enzymatic activity. nih.govnih.gov The inhibition of this tautomerase activity is a target for the development of anti-inflammatory agents. nih.gov Small molecule inhibitors of MIF's isomerase activity have been developed. nih.gov While there is no direct evidence of this compound binding to MIF, compounds with a p-hydroxyphenyl group have been studied in this context. researchgate.net The crystal structure of MIF complexed with inhibitors reveals that they bind to the active site of the enzyme. nih.gov For instance, (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester (ISO-1) binds to the same position as a substrate, p-hydroxyphenylpyruvic acid. nih.gov

Following a comprehensive search for scientific literature, no specific data or research studies were found for the compound “this compound” corresponding to the requested sections of the outline. The searches conducted for mechanistic biochemical and biological studies, including receptor binding assays and cell-based mechanistic studies for this specific molecule, did not yield any relevant results.

Therefore, it is not possible to provide the detailed article as requested, because there is no available information in the public domain concerning the following topics for “this compound”:

Kappa Opioid Receptor Antagonism Studies

P2X3 Receptor Antagonism Investigations

Investigation of Cell Cycle Progression Effects

Studies on Signaling Pathway Modulation (e.g., ERK phosphorylation)

In vitro Anti-proliferative Activity against Cancer Cell Lines

Consequently, the data tables and detailed research findings for each specified subsection cannot be generated.

Cell-Based Mechanistic Studies (Excluding clinical human trial data)

Studies in Isolated Organ/Tissue Models (e.g., isolated rat heart)

There is currently no publicly available research detailing the effects of this compound in isolated organ or tissue models. Such studies are crucial for understanding the direct physiological or pharmacological effects of a compound on specific tissues, independent of systemic influences. Without this data, the activity of this compound at the tissue and organ level remains unknown.

Target Engagement and Selectivity Profiling

Information regarding the specific biological targets of this compound and its selectivity is not available in the current scientific literature. Target engagement studies are essential to identify the molecular entities with which a compound interacts to elicit a biological response, while selectivity profiling helps to understand its potential for off-target effects.

Off-Target Binding Assessment

No data from off-target binding assessments for this compound could be located in public databases or research articles. These assessments are critical for predicting potential side effects and understanding the broader pharmacological profile of a compound.

Mechanistic Basis of Selectivity

Given the absence of information on the primary biological targets and any off-target interactions of this compound, the mechanistic basis of its selectivity cannot be described. Understanding why a compound preferentially binds to its intended target over other molecules is a key aspect of drug discovery and development.

Derivatization and Analog Development

Design Principles for Novel Analogues

The design of new analogues of 4-(((4-Hydroxyphenyl)thio)methyl)benzamide is guided by established medicinal chemistry strategies that aim to explore the chemical space around the core scaffold. These strategies include bioisosteric replacements, scaffold hopping, and fragment-based drug design.

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. drughunter.com For this compound, several key moieties can be targeted for bioisosteric replacement.

The primary amide of the benzamide (B126) group is a common site for modification. It can be replaced with other groups that can act as hydrogen bond donors and acceptors, such as a thioamide, urea (B33335), or various five-membered heterocyclic rings like triazoles, oxadiazoles, or imidazoles. drughunter.commdpi.com These replacements can enhance metabolic stability and alter the compound's electronic and lipophilic character. drughunter.com For instance, replacing the amide with a 1,2,4-triazole (B32235) ring can create a metabolically stable tertiary amide bioisostere. drughunter.com

The phenol (B47542) group is another key feature. Bioisosteric replacements for phenols can include other acidic or hydrogen-bonding groups. The thioether linkage, while often stable, can be replaced with an ether, sulfoxide (B87167), sulfone, or amine linkage to probe the importance of the sulfur atom and its specific geometry and electronic properties for biological activity.

A hypothetical table of potential bioisosteric replacements for key functional groups in this compound is presented below.

| Original Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Primary Amide (-CONH2) | Thioamide (-CSNH2), Urea (-NHCONH2), 1,2,4-Triazole, 1,3,4-Oxadiazole | Improve metabolic stability, alter hydrogen bonding capacity, modify electronic properties. drughunter.commdpi.com |

| Phenol (-OH) | Carboxylic Acid (-COOH), Tetrazole, Acylsulfonamide | Modulate acidity, introduce alternative hydrogen bonding interactions. blogspot.com |

| Thioether (-S-) | Ether (-O-), Sulfoxide (-SO-), Sulfone (-SO2-), Methylene (B1212753) (-CH2-), Amine (-NH-) | Alter bond angles, polarity, and metabolic stability. |

Scaffold hopping aims to identify structurally novel compounds by modifying the central core of a known active molecule while retaining its key pharmacophoric features. uniroma1.it This strategy is employed to discover new chemical entities with potentially improved properties or to circumvent existing patents. uniroma1.itbhsai.org

For this compound, the benzamide or the hydroxyphenyl ring could be considered as part of the core scaffold. A scaffold hopping approach might involve replacing the benzamide ring with other aromatic systems, such as a substituted pyridine, pyrimidine, or even a bicyclic system like benzimidazole (B57391). researchgate.net The goal is to present the key interacting moieties—the amide (or its bioisostere) and the hydroxyphenylthio group—in a similar spatial orientation to the original compound. Computational tools can be instrumental in designing and evaluating potential new scaffolds to ensure they maintain the desired three-dimensional arrangement of pharmacophoric elements. uniroma1.it

Potential scaffold hops could include:

Replacing the benzamide with a 2-aminopyridine (B139424) or a 2-aminopyrimidine (B69317) scaffold.

Utilizing a benzimidazole core to mimic the spatial arrangement of the functional groups. researchgate.net

Fragment-based drug design (FBDD) is a method for identifying lead compounds by screening small, low-molecular-weight chemical fragments (typically <300 Da) for weak binding to a biological target. frontiersin.orgbu.edu These initial fragment "hits" are then optimized and linked together or grown to produce a more potent lead compound. frontiersin.org

In the context of this compound, one could retrospectively deconstruct the molecule into its constituent fragments:

A benzamide fragment.

A 4-mercaptophenol (B154117) fragment.

A toluene (B28343) fragment (representing the central methylene linker and benzamide ring).

If this compound were being developed using FBDD, these or similar fragments would have been identified through screening. Future analog development could involve exploring alternative fragments that bind in the same pockets. For example, screening a library of substituted phenols or various aromatic amides could identify alternative fragments that could be incorporated into the final molecule to improve binding affinity or other properties. The thioether-containing moiety is a common feature in a number of bioactive compounds. researchgate.netresearchgate.net

Synthesis of Advanced Intermediates for Diverse Analogues

The efficient synthesis of a diverse library of analogues relies on the development of robust synthetic routes to advanced intermediates that can be readily modified. For the this compound scaffold, a key intermediate would allow for variation at multiple points in the molecule.

A plausible synthetic strategy would involve the preparation of a key intermediate such as 4-(chloromethyl)benzonitrile (B47464) or a related electrophile. This intermediate could then be reacted with a variety of substituted thiophenols to introduce diversity in the "hydroxyphenyl" portion of the molecule. The nitrile group of the resulting intermediate can then be hydrolyzed to the corresponding carboxylic acid, which can be coupled with a diverse range of amines to generate a library of benzamide analogues. Alternatively, the nitrile can be converted to other functional groups.

A general synthetic scheme for producing diverse analogues is outlined below:

| Step | Reaction | Reactants | Purpose |

| 1 | Nucleophilic Substitution | 4-(Bromomethyl)benzonitrile, Substituted Thiophenols | Introduce diversity at the hydroxyphenyl ring. |

| 2 | Nitrile Hydrolysis | Acid or Base | Generate the carboxylic acid intermediate. |

| 3 | Amide Coupling | Carboxylic acid intermediate, Various Amines | Introduce diversity at the benzamide nitrogen. |

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. wikipedia.orgnih.gov This approach is highly valuable for exploring the structure-activity relationships (SAR) of a lead compound.

For this compound, a combinatorial library could be synthesized using a parallel synthesis approach. nih.gov This would involve reacting a common intermediate with a set of diverse building blocks. For example, the key carboxylic acid intermediate described in section 7.2 could be arrayed in a multi-well plate and reacted with a library of different amines to quickly generate a large number of benzamide analogues. Similarly, a library of thiophenol building blocks could be reacted with a common electrophile to explore modifications of the hydroxyphenyl ring. The use of solid-phase organic synthesis (SPOS) can further streamline this process by simplifying purification. wikipedia.org

Focused Library Design Based on SAR Insights

As initial biological data and structure-activity relationships (SAR) for the first set of analogues become available, a more focused library design approach can be employed. nih.gov This strategy involves creating a smaller, more targeted library of compounds designed to probe specific hypotheses about the molecular interactions between the compound and its biological target. nih.gov

For example, if initial SAR studies indicate that a hydrogen bond acceptor is required at a specific position on the hydroxyphenyl ring, a focused library could be designed with various functional groups at that position that can act as hydrogen bond acceptors (e.g., methoxy, cyano, nitro groups). If lipophilicity in a certain region of the molecule appears to be important, the focused library would include analogues with varying lipophilic substituents. This iterative process of design, synthesis, and testing allows for a more efficient optimization of the lead compound. researchgate.netnih.gov

Future Research Directions and Challenges

Elucidating Undiscovered Biological Targets and Pathways

A primary avenue for future research will be the comprehensive elucidation of the biological targets and molecular pathways modulated by 4-(((4-hydroxyphenyl)thio)methyl)benzamide. Benzamide (B126) derivatives are known to interact with a wide array of biological targets, including enzymes and receptors. nih.govresearchgate.net Therefore, a systematic investigation into the pharmacological profile of this specific compound is warranted.

Future studies should employ a combination of high-throughput screening and target-based assays to identify novel protein interactions. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics can be utilized to isolate and identify binding partners from cell lysates. Once potential targets are identified, further validation through in vitro enzymatic assays and in vivo disease models will be crucial. For instance, given that some benzamides exhibit inhibitory activity against pathways like the Hedgehog signaling pathway, exploring similar potential in this compound could be a fruitful area of research. nih.gov

A significant challenge in this endeavor will be the deconvolution of complex biological responses to pinpoint the direct targets and differentiate them from downstream effects. The presence of the hydroxyphenyl and thioether groups may confer unique pharmacological properties, necessitating a broad and unbiased screening approach.

Advancements in Synthetic Accessibility and Scalability

While general synthetic routes for benzamides and thioethers are established, developing a highly efficient, scalable, and sustainable synthesis for this compound remains a key challenge. cornell.edunih.gov Current multi-step organic syntheses often face issues with yield, purification, and the use of hazardous reagents, which can hinder large-scale production for extensive biological testing or material science applications. d-nb.inforsc.org

Future research should focus on the development of novel catalytic systems and flow chemistry processes to improve synthetic efficiency. researchgate.net The use of continuous flow reactors can offer better control over reaction parameters, reduce reaction times, and facilitate easier purification. d-nb.inforsc.org Exploring greener synthetic routes, for example, by minimizing the use of protecting groups and employing more environmentally benign solvents, will also be a critical aspect of this research.

A major hurdle will be the optimization of each synthetic step to ensure high yields and purity, particularly when combining the thioether and benzamide functionalities in a multi-step sequence. Overcoming the challenges of solvent switching and inline purification in a continuous flow process will be essential for achieving true scalability. d-nb.info

Table 1: Potential Strategies for Improved Synthesis

| Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Flow Chemistry | Enhanced reaction control, improved safety, potential for automation. rsc.org | Initial setup costs, optimization of flow parameters, solvent compatibility. d-nb.info |

| Novel Catalysis | Increased reaction rates, higher selectivity, milder reaction conditions. | Catalyst cost and stability, removal of catalyst from the final product. |

Development of Advanced Spectroscopic and Imaging Probes

The intrinsic properties of the this compound scaffold could be leveraged to develop advanced spectroscopic and imaging probes. The presence of the phenolic hydroxyl group and the aromatic rings provides opportunities for derivatization with fluorophores or other reporter molecules. nih.gov

Future research could focus on designing and synthesizing fluorescent analogs of this compound to visualize its subcellular localization and track its interaction with biological targets in real-time. rsc.orgnih.gov Such probes would be invaluable for mechanistic studies and could aid in understanding the compound's mode of action. The development of probes based on photoinduced electron transfer (d-PeT) or other fluorescence modulation mechanisms could allow for the sensitive detection of specific biological events. nih.gov

A key challenge will be to modify the core structure without significantly altering its intrinsic biological activity. The linker used to attach the fluorescent tag must be carefully chosen to avoid steric hindrance and maintain the binding affinity of the parent compound. Furthermore, ensuring adequate photostability and cell permeability of the resulting probes will be critical for their successful application in live-cell imaging.

Deeper Integration of Computational and Experimental Methodologies

A synergistic approach that deeply integrates computational modeling and experimental validation will be pivotal in accelerating the discovery and development of this compound and its analogs. Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict potential biological targets and elucidate binding modes at the atomic level. nih.govmdpi.commdpi.com

Future research should utilize in silico screening of large compound libraries to identify derivatives of this compound with improved potency and selectivity. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to guide the rational design of new analogs with optimized pharmacokinetic and pharmacodynamic properties. mdpi.com These computational predictions must then be rigorously validated through in vitro and in vivo experimental studies to create a feedback loop for further refinement of the computational models.